Cas no 1017391-57-9 (2-(Piperazin-1-yl)propanethioamide)

2-(Piperazin-1-yl)propanethioamide structure
1017391-57-9 structure
Product name:2-(Piperazin-1-yl)propanethioamide
CAS No:1017391-57-9
MF:C7H15N3S
Molecular Weight:173.279099702835
CID:5564803
PubChem ID:24277083

2-(Piperazin-1-yl)propanethioamide 化学的及び物理的性質

名前と識別子

    • 1017391-57-9
    • EN300-2984693
    • AKOS006302644
    • 2-(piperazin-1-yl)propanethioamide
    • 2-(Piperazin-1-yl)propanethioamide
    • インチ: 1S/C7H15N3S/c1-6(7(8)11)10-4-2-9-3-5-10/h6,9H,2-5H2,1H3,(H2,8,11)
    • InChIKey: HMOMYGPFAJZADD-UHFFFAOYSA-N
    • SMILES: S=C(C(C)N1CCNCC1)N

計算された属性

  • 精确分子量: 173.09866866g/mol
  • 同位素质量: 173.09866866g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.4Ų
  • XLogP3: -0.4

2-(Piperazin-1-yl)propanethioamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2984693-2.5g
2-(piperazin-1-yl)propanethioamide
1017391-57-9
2.5g
$1399.0 2023-07-10
Enamine
EN300-2984693-0.25g
2-(piperazin-1-yl)propanethioamide
1017391-57-9
0.25g
$657.0 2023-07-10
Enamine
EN300-2984693-5.0g
2-(piperazin-1-yl)propanethioamide
1017391-57-9
5.0g
$2070.0 2023-07-10
Enamine
EN300-2984693-0.05g
2-(piperazin-1-yl)propanethioamide
1017391-57-9
0.05g
$600.0 2023-07-10
Enamine
EN300-2984693-0.5g
2-(piperazin-1-yl)propanethioamide
1017391-57-9
0.5g
$685.0 2023-07-10
Enamine
EN300-2984693-1.0g
2-(piperazin-1-yl)propanethioamide
1017391-57-9
1.0g
$714.0 2023-07-10
Enamine
EN300-2984693-10.0g
2-(piperazin-1-yl)propanethioamide
1017391-57-9
10.0g
$3069.0 2023-07-10
Enamine
EN300-2984693-0.1g
2-(piperazin-1-yl)propanethioamide
1017391-57-9
0.1g
$628.0 2023-07-10

2-(Piperazin-1-yl)propanethioamide 関連文献

2-(Piperazin-1-yl)propanethioamideに関する追加情報

2-(Piperazin-1-yl)propanethioamide: A Comprehensive Overview

The compound with CAS No. 1017391-57-9, commonly referred to as 2-(Piperazin-1-yl)propanethioamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring with a propanethioamide group. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is a well-known structural element in drug design due to its ability to form hydrogen bonds and interact with biological targets. The propanethioamide group, on the other hand, introduces sulfur into the molecule, potentially enhancing its stability and bioavailability.

Recent studies have highlighted the potential of 2-(Piperazin-1-yl)propanethioamide as a lead compound in the development of novel therapeutic agents. Researchers have explored its ability to modulate various biological pathways, including those involved in inflammation, neurodegenerative diseases, and cancer. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase-2 (COX-2). This finding suggests that 2-(Piperazin-1-yl)propanethioamide could serve as a foundation for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.

In addition to its pharmacological potential, 2-(Piperazin-1-yl)propanethioamide has also been studied for its chemical synthesis and stability. Chemists have developed efficient synthetic routes to this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield of the compound but also reduced the environmental footprint of its production process. Furthermore, studies on the thermal stability and degradation pathways of 2-(Piperazin-1-yl)propanethioamide have provided valuable insights into its suitability for various industrial applications.

The structural versatility of 2-(Piperazin-1-yl)propanethioamide has also made it an attractive candidate for further modification and optimization. By introducing substituents at specific positions on the piperazine ring or modifying the propanethioamide group, researchers can tailor the compound's properties to target specific biological systems. For example, recent work has focused on creating derivatives with enhanced solubility and permeability, which are critical factors for drug delivery. These efforts have already yielded promising results, with some derivatives showing improved pharmacokinetic profiles in preclinical studies.

Looking ahead, the continued exploration of 2-(Piperazin-1-yl)propanethioamide holds great promise for advancing both basic and applied research in chemistry and pharmacology. Its unique combination of structural features and biological activity positions it as a valuable tool for understanding complex molecular interactions and developing innovative therapeutic strategies. As research in this area progresses, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

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